molecular formula C20H22Cl2N6OS B12382349 Shp2-IN-26

Shp2-IN-26

Cat. No.: B12382349
M. Wt: 465.4 g/mol
InChI Key: PTODQOKWRFFFFB-APPDUMDISA-N
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Description

Shp2-IN-26 is a small molecule inhibitor specifically designed to target the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. It is involved in several signaling pathways, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and implementing purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Shp2-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Shp2-IN-26 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival. This compound also affects the tumor microenvironment by modulating immune cell functions .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Shp2-IN-26 in terms of their structure and mechanism of action. These include:

Uniqueness of this compound

This compound is unique due to its specific binding to the active site of SHP2, providing a distinct mechanism of inhibition compared to allosteric inhibitors like SHP099. Its ability to modulate multiple signaling pathways and affect the tumor microenvironment makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H22Cl2N6OS

Molecular Weight

465.4 g/mol

IUPAC Name

(3S,4S)-8-[3-(2,3-dichlorophenyl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1

InChI Key

PTODQOKWRFFFFB-APPDUMDISA-N

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N

Canonical SMILES

CC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N

Origin of Product

United States

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